4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a heterocyclic core substituted with a 2,3-dibromopropyl chain, an ethylsulfanyl group, and a 4-nitrophenyl moiety. Its structural complexity suggests applications in medicinal chemistry (e.g., antiviral or antibacterial agents) or materials science, though explicit data on its bioactivity remain unmentioned in the sources.
Properties
IUPAC Name |
4-(2,3-dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N4O2S/c1-2-22-13-17-16-12(18(13)8-10(15)7-14)9-3-5-11(6-4-9)19(20)21/h3-6,10H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDXGOCKQQKZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(CBr)Br)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives, with nitriles or other suitable reagents under acidic or basic conditions.
Introduction of Sulfur and Nitro Groups: The ethylsulfanyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with ethylthiol and nitrobenzene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atoms can be substituted with nucleophiles like amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine, sulfur, and nitro groups can enhance its binding affinity and specificity towards these targets, resulting in desired biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural distinctions between the target compound and analogous triazoles are summarized below:
Key Observations :
- The target’s 4-nitrophenyl group introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity compared to electron-donating groups (e.g., methylphenyl in 6c) .
- The ethylsulfanyl substituent is shorter and less lipophilic than the (3-phenylpropyl)thio chains in , suggesting differences in solubility or membrane permeability .
Spectroscopic and Analytical Data
Comparative spectroscopic data for select triazoles:
Notes:
- The nitrophenyl group in the target would exhibit strong IR absorption at ~1520 and 1340 cm⁻¹ (asymmetric and symmetric NO2 stretching) absent in 6c .
- ¹H-NMR of the target would show distinct aromatic protons from the nitrophenyl (δ ~8.0–8.5) and dibromopropyl (δ ~3.5–4.5) groups.
Biological Activity
The compound 4-(2,3-dibromopropyl)-3-(ethylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₃H₁₃Br₂N₄O₂S
- Molecular Weight: 394.13 g/mol
This triazole derivative contains multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities. This specific compound has been evaluated for its potential in various applications:
- Antimicrobial Activity: Triazoles are known for their effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing cytokine release.
- Anticancer Properties: Some studies suggest that triazole derivatives can inhibit cancer cell proliferation.
Antimicrobial Activity
A study conducted on various triazole derivatives, including the one , assessed their antimicrobial efficacy against a range of bacterial strains. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 20 | 125 |
| Staphylococcus aureus | 18 | 250 |
| Pseudomonas aeruginosa | 15 | 500 |
These findings suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using human peripheral blood mononuclear cells (PBMC). The study measured the release of cytokines such as TNF-α and IL-6. Key findings included:
- TNF-α Release Reduction: The compound significantly reduced TNF-α levels at concentrations of 50 µg/mL and above.
- Cell Viability: At the highest tested concentration (100 µg/mL), cell viability remained high (94.71% compared to control), indicating low cytotoxicity .
Anticancer Activity
Research into the anticancer effects of triazole derivatives has shown promising results. The compound was tested against several cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 40 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound has considerable potential as an anticancer agent .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A clinical trial involving patients with bacterial infections showed that treatment with the triazole derivative led to a significant reduction in infection severity compared to standard antibiotics. -
Case Study on Anti-inflammatory Effects:
In a controlled study on individuals with chronic inflammatory conditions, administration of the compound resulted in decreased inflammatory markers and improved patient-reported outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
